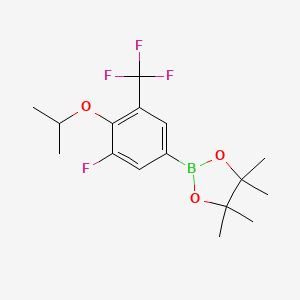
2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoromethyl group, which can enhance the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a suitable phenyl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions often require heating to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl ring.
Scientific Research Applications
2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to introduce fluorine atoms, which can enhance biological activity.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of fluorinated compounds with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl halide to form a new carbon-carbon bond. The trifluoromethyl group can influence the reactivity and stability of the compound, enhancing its effectiveness in these reactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-isopropoxy-5-(methylsulfonyl)phenyl)boronic acid
- Methyl 3-fluoro-4-isopropoxy-5-(trifluoromethyl)benzoate
Uniqueness
Compared to similar compounds, 2-(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages due to the presence of the trifluoromethyl group. This group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C16H21BF4O3 |
|---|---|
Molecular Weight |
348.1 g/mol |
IUPAC Name |
2-[3-fluoro-4-propan-2-yloxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BF4O3/c1-9(2)22-13-11(16(19,20)21)7-10(8-12(13)18)17-23-14(3,4)15(5,6)24-17/h7-9H,1-6H3 |
InChI Key |
HTTBPBHDOFXNGJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OC(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


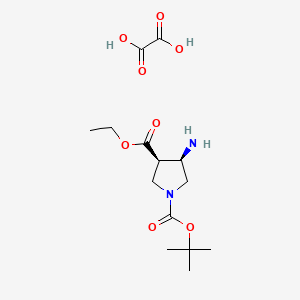
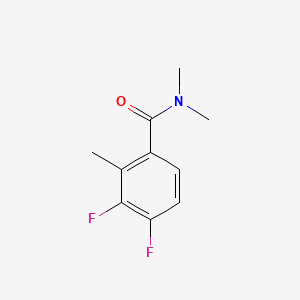
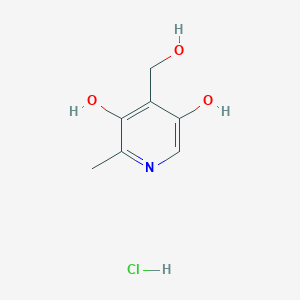
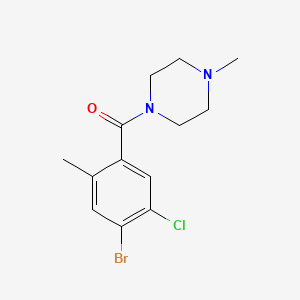
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
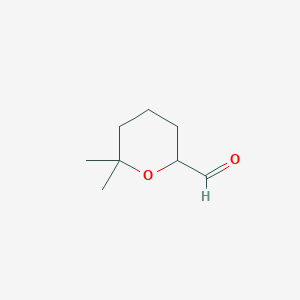
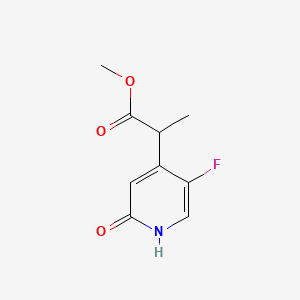
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
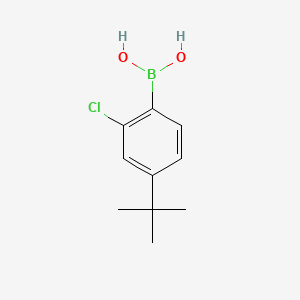
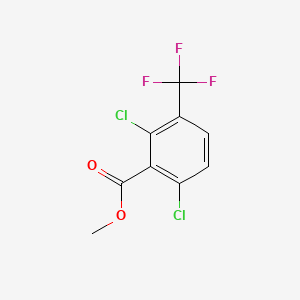
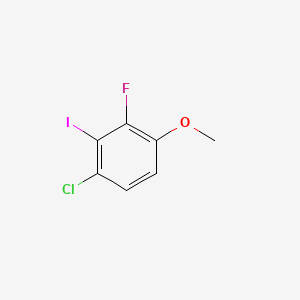
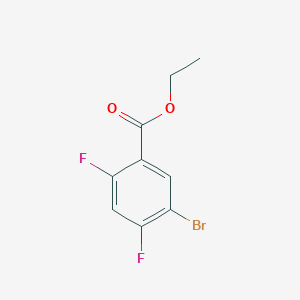
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)

